N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 4-methylphenyl group and at the 3-position with a furan-2-carboxamide moiety. Its molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.26 g/mol. The 1,2,5-oxadiazole ring contributes to its planar, aromatic structure, while the methylphenyl and furan groups modulate electronic and steric properties. Such compounds are typically synthesized via cyclization or coupling reactions, as exemplified by related derivatives achieving yields of 70–89% .
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c1-9-4-6-10(7-5-9)12-13(17-20-16-12)15-14(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) |
InChI Key |
KVTBFLCWAIPDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. The amidoxime is then cyclized with a suitable carboxylic acid derivative to form the oxadiazole ring.
Coupling with furan-2-carboxylic acid: The oxadiazole intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carboxamide derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally similar oxadiazole derivatives:
Key Observations:
- Oxadiazole Isomerism: The 1,2,5-oxadiazole isomer (furazan) in the target compound and D220-0845 imparts distinct electronic properties compared to 1,3,4- or 1,2,4-oxadiazoles.
- Substituent Effects: The 4-methylphenyl group in the target compound increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. Methoxy () and propan-2-yloxy (D220-0845) substituents introduce steric bulk and electron-donating effects, which may alter receptor binding or metabolic stability . Cyanomethyl (a4) and phenyl (a5) groups in 1,3,4-oxadiazoles correlate with insecticidal activity, suggesting substituent-dependent bioactivity .
Biological Activity
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, with a carboxamide functional group that enhances its reactivity. The structural formula is represented as:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound's mechanism of action involves the inhibition of key molecular pathways associated with tumor growth. Specifically, it interacts with protein targets that regulate cell proliferation and apoptosis.
Key Findings:
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities are reported to be in the micromolar range, indicating effective cytotoxicity against these cells .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of p53 expression and caspase-3 cleavage |
| A549 | 10.38 | Apoptotic pathway activation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies evaluating its efficacy against various pathogens have indicated potential as an antimicrobial agent.
Antimicrobial Efficacy:
- The compound was tested against Staphylococcus aureus and Staphylococcus epidermidis, showing effective inhibition with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Oxadiazole Ring : Reacting 4-methylbenzonitrile with hydrazine hydrate.
- Cyclization : The resulting hydrazide is cyclized with a suitable carboxylic acid derivative under acidic conditions.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within biological systems. This binding can inhibit the activity of enzymes or receptors involved in critical metabolic processes.
Interaction Studies:
Molecular docking studies have provided insights into how this compound interacts with proteins associated with cancer pathways. These interactions are essential for understanding its therapeutic potential .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cytotoxicity Against Cancer Cells : A study demonstrated that modifications to the oxadiazole structure could enhance cytotoxic effects against MCF-7 cells, suggesting a structure-activity relationship that warrants further exploration .
- Antimicrobial Synergy : In combination studies with known antibiotics like Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects against resistant strains of bacteria, indicating its potential as a co-treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
